molecular formula C13H10ClN3O2S2 B2673119 N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide CAS No. 1304050-26-7

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide

Cat. No.: B2673119
CAS No.: 1304050-26-7
M. Wt: 339.81
InChI Key: IGJNLZBNSOPFNP-UHFFFAOYSA-N
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Description

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another approach involves the use of microwave irradiation to accelerate the reaction. This method has been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    6-Chloropyridine-3-sulfonamide: Used in the synthesis of various pharmaceuticals.

    N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties

Uniqueness

N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide is unique due to its combined structural features of benzothiazole and pyridine sulfonamide, which contribute to its diverse biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-6-chloropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-12-6-5-9(7-15-12)21(18,19)16-8-13-17-10-3-1-2-4-11(10)20-13/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJNLZBNSOPFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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